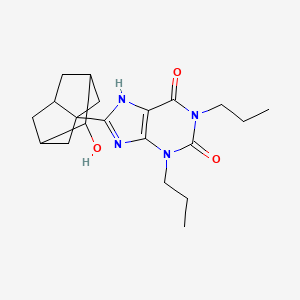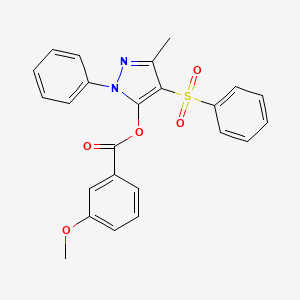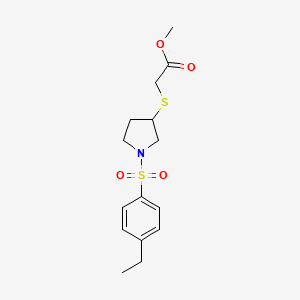
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a growth promoter in aquaculture. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 249.36 g/mol.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide is not fully understood. It is believed that N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide acts as a pheromone and stimulates the release of growth hormone in fish. This, in turn, leads to increased growth and improved feed conversion efficiency.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide has been shown to have several biochemical and physiological effects on fish. Studies have shown that N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide can increase the activity of digestive enzymes and improve the absorption of nutrients. N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in fish.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide for lab experiments is its ease of synthesis. N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide is a relatively simple compound to synthesize and can be produced in large quantities. Another advantage of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide is its low toxicity. N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide has been shown to have low acute toxicity in fish and is considered safe for use in aquaculture.
One limitation of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide for lab experiments is its limited solubility in water. This can make it difficult to administer N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide to fish in a controlled manner. Another limitation of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide is its potential to accumulate in the environment. N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide has been shown to persist in water and sediment, which could have negative impacts on the environment.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide. One area of research is the development of new synthesis methods for N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide in other animal species, such as poultry and swine. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide and its potential impacts on the environment.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide involves the reaction of 2,4-dimethylbenzylamine with carbon disulfide and sodium hydroxide to form the intermediate 2,4-dimethylphenyl-1,3-thiazolidine-4-carbonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide. The synthesis of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide has been extensively studied for its potential use as a growth promoter in aquaculture. Several studies have shown that N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide can increase the growth rate and feed conversion efficiency of various fish species, including tilapia, carp, and catfish. N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide has also been shown to improve the immune response and disease resistance of fish.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS2/c1-10-3-4-12(11(2)9-10)14-13(16)15-5-7-17-18-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIZIDZURTYPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCSSCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2959551.png)








![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)
